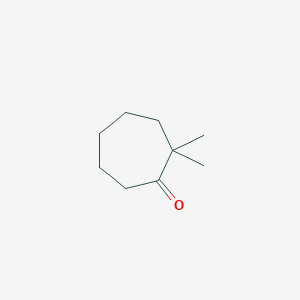

2,2-Dimethylcycloheptanone

Descripción

BenchChem offers high-quality 2,2-Dimethylcycloheptanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylcycloheptanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,2-dimethylcycloheptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-9(2)7-5-3-4-6-8(9)10/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJALODPLYNRSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7228-52-6 | |

| Record name | 2,2-dimethylcycloheptan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2,2-Dimethylcycloheptanone structural formula

An In-Depth Technical Guide to 2,2-Dimethylcycloheptanone: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethylcycloheptanone, a saturated seven-membered cyclic ketone. The document delves into its core structural features, including the influence of the gem-dimethyl group on the alpha-carbon to the carbonyl. A detailed, plausible synthetic pathway is presented, accompanied by a step-by-step experimental protocol and workflow diagram. Furthermore, the guide outlines the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) essential for its structural elucidation and confirmation. The narrative synthesizes fundamental principles of organic chemistry with practical insights, positioning 2,2-dimethylcycloheptanone as a valuable building block in synthetic chemistry with potential applications in pharmaceutical and agrochemical development.

Introduction: The Significance of Substituted Cycloalkanones

Cyclic ketones are fundamental scaffolds in organic chemistry, serving as versatile intermediates in the synthesis of complex molecules. Cycloheptanone and its derivatives, in particular, are recognized as important precursors in the production of pharmaceuticals, including spasmolytic and vasodilator agents.[1] The introduction of substituents onto the carbocyclic ring dramatically influences the molecule's physical properties, conformation, and reactivity, opening avenues for the development of novel chemical entities.

2,2-Dimethylcycloheptanone belongs to a class of α,α-disubstituted cyclic ketones. The defining feature of this molecule is the gem-dimethyl group adjacent to the carbonyl functionality. This structural motif is known to exert significant conformational and electronic effects, collectively termed the Thorpe-Ingold or gem-disubstituent effect, which can influence intramolecular reaction rates and stereochemical outcomes.[2] Understanding the interplay between the seven-membered ring's flexibility and the steric and electronic influence of the gem-dimethyl group is critical for leveraging this compound in targeted synthesis. While its direct applications are not extensively documented, its structural similarity to intermediates used in agrochemical synthesis, such as 2,2-dimethylcyclopentanone for the fungicide Metconazole, highlights its potential as a valuable synthetic intermediate.[3][4]

Structural Formula and Physicochemical Properties

The structure of 2,2-dimethylcycloheptanone consists of a cycloheptane ring with a ketone functional group at position 1 and two methyl groups at position 2.

Molecular Structure:

(A 2D representation of 2,2-Dimethylcycloheptanone)

The seven-membered ring of cycloheptanone is conformationally flexible, existing primarily in a twist-chair conformation. The presence of the gem-dimethyl group at the C2 position introduces significant steric strain, which influences the preferred conformation and the accessibility of the adjacent carbonyl group for nucleophilic attack.

Table 1: Physicochemical Properties of 2,2-Dimethylcycloheptanone

| Property | Value | Source |

| IUPAC Name | 2,2-Dimethylcycloheptan-1-one | |

| Molecular Formula | C₉H₁₆O | |

| Molecular Weight | 140.22 g/mol | |

| CAS Number | 7228-52-6 | [5] |

| Appearance | Colorless to light yellow liquid (predicted) | |

| Boiling Point | ~190-200 °C at 760 mmHg (estimated) | |

| Density | ~0.9 g/cm³ (estimated) |

Synthesis of 2,2-Dimethylcycloheptanone

The synthesis of α,α-dialkylated ketones can be challenging due to the potential for over-alkylation at different positions. A common and effective strategy involves the sequential methylation of the parent ketone's enolate. The following protocol describes a plausible and robust method for the synthesis of 2,2-dimethylcycloheptanone starting from cycloheptanone.

Causality and Experimental Rationale

The chosen pathway involves a two-step methylation. The first methylation of cycloheptanone yields 2-methylcycloheptanone. The second methylation is performed on this intermediate. The key to achieving gem-dimethylation is the regioselective formation of the thermodynamically more stable, more substituted enolate of 2-methylcycloheptanone under specific base and solvent conditions. Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base ideal for generating kinetic enolates, but for forming the tetrasubstituted enolate required for the second methylation, a base like sodium hydride (NaH) or potassium tert-butoxide in a suitable solvent can be used to favor the thermodynamic enolate, which is then trapped with methyl iodide.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 2,2-Dimethylcycloheptanone.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methylcycloheptanone

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

-

Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA) solution (1.0 equivalent) is added. Cycloheptanone (1.0 equivalent), dissolved in anhydrous THF, is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

-

Alkylation: Methyl iodide (1.1 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

-

Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation or column chromatography to yield pure 2-methylcycloheptanone.

Step 2: Synthesis of 2,2-Dimethylcycloheptanone

-

Reaction Setup: A flame-dried flask is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) under a nitrogen atmosphere. The NaH is washed with anhydrous hexane to remove the mineral oil, and then anhydrous THF is added.

-

Enolate Formation: The flask is cooled to 0 °C. 2-Methylcycloheptanone (1.0 equivalent), dissolved in anhydrous THF, is added dropwise. After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours to drive the formation of the thermodynamic enolate.

-

Alkylation: The mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight.

-

Workup and Purification: The reaction is carefully quenched by the dropwise addition of water at 0 °C. The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude product is purified by fractional distillation under reduced pressure to afford 2,2-dimethylcycloheptanone.

Spectroscopic Characterization

The structural identity and purity of 2,2-dimethylcycloheptanone are confirmed through a combination of spectroscopic techniques. The following table summarizes the expected data based on its structure and data from analogous compounds.[6][7][8]

Table 2: Predicted Spectroscopic Data for 2,2-Dimethylcycloheptanone

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | -C(CH ₃)₂ | ~1.1 ppm (singlet, 6H) | Six equivalent protons of the gem-dimethyl group. |

| -CH ₂-C=O | ~2.4 ppm (triplet, 2H) | Methylene protons alpha to the carbonyl group. | |

| Ring -CH ₂- | ~1.5-1.8 ppm (multiplets, 8H) | Methylene protons of the cycloheptane ring. | |

| ¹³C NMR | C =O | >210 ppm | Ketone carbonyl carbon. |

| -C (CH₃)₂ | ~45-50 ppm | Quaternary carbon bearing the methyl groups. | |

| -C H₂-C=O | ~38-42 ppm | Methylene carbon alpha to the carbonyl. | |

| Ring -C H₂- | ~25-35 ppm | Other methylene carbons in the ring. | |

| -C(C H₃)₂ | ~25-28 ppm | Equivalent methyl group carbons. | |

| IR Spectroscopy | C=O stretch | ~1700 cm⁻¹ | Strong absorption characteristic of a cycloheptanone. |

| C-H stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds. | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 140 | Corresponds to the molecular formula C₉H₁₆O. |

| Fragmentation | m/z = 125 | Loss of a methyl group ([M-15]⁺). | |

| Fragmentation | m/z = 83 | Alpha-cleavage resulting in [M-57]⁺. | |

| Fragmentation | m/z = 57 | Formation of a stable tert-butyl cation fragment. |

Reactivity and Potential Applications in Drug Development

The chemical behavior of 2,2-dimethylcycloheptanone is dominated by the ketone functional group, but significantly modulated by the adjacent gem-dimethyl substituents.

-

Steric Hindrance: The two methyl groups sterically shield one face of the carbonyl carbon, which can influence the stereoselectivity of nucleophilic additions. This steric bulk can also decrease the rate of reactions at the carbonyl compared to unsubstituted cycloheptanone.

-

Enolate Chemistry: The molecule lacks alpha-protons at the C2 position, meaning enolate formation can only occur at the C7 position. This provides absolute regiocontrol for reactions involving the enolate, such as aldol condensations or further alkylations, making it a predictable and valuable synthetic intermediate.

-

Baeyer-Villiger Oxidation: Oxidation with a peroxy acid would lead to the formation of a lactone (an eight-membered ring ester). The regioselectivity of this reaction is predictable, offering a pathway to caprolactone derivatives.

Given that cyclic ketones are established precursors for pharmaceuticals, 2,2-dimethylcycloheptanone represents a promising starting material.[9] Its derivatives could be explored for various biological activities. The structural motif is present in various natural products and bioactive molecules. For instance, related cycloheptanone derivatives have been investigated as potential herbicides, targeting enzymes in amino acid synthesis pathways.[10] The controlled reactivity and defined stereochemical environment make it an attractive scaffold for building complex, chiral molecules in drug discovery programs.

Conclusion

2,2-Dimethylcycloheptanone is a structurally distinct cyclic ketone whose synthesis and characterization rely on established principles of organic chemistry. The presence of the gem-dimethyl group provides unique steric and electronic properties, offering regiochemical control in subsequent synthetic transformations. While specific applications are still emerging, its potential as a versatile building block for creating complex molecular architectures in the pharmaceutical, agrochemical, and fragrance industries is significant. This guide provides the foundational technical knowledge for researchers to synthesize, identify, and strategically employ 2,2-dimethylcycloheptanone in their research and development endeavors.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cycloheptanone CAS:502-42-1 - Comprehensive Overview and Applications.

- ResearchGate. (2025). Synthesis of 2,5,5-trimethylcycloheptanone.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring Cycloheptanone: Properties, Synthesis and Industrial Demand.

- UCLA Chemistry and Biochemistry. (n.d.). New Gem- and Vic-Disubstituent Effects on Cyclizations.

- Stenutz. (n.d.). 2,2-dimethylcyclohexanone.

- NIST. (n.d.). 2,2-Dimethyl-3-heptanone. NIST WebBook.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,2-Dimethylcyclopentanone: Synthesis, Properties, and Applications as a Key Chemical Intermediate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2,2-Dimethylcyclopentanone: Properties, Applications, and Manufacturing.

- NIST. (n.d.). 2,2-Dimethyl-3-heptanone. NIST WebBook.

- Sigma-Aldrich. (n.d.). 2,2-Dimethylcyclopentanone 96%.

- Organic Syntheses Procedure. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-.

- PubChem. (n.d.). 2,2-Dimethylcyclopentanone.

- NIST. (n.d.). Cyclohexanone, 2,2-dimethyl-. NIST WebBook.

- NIST. (n.d.). Cyclopentanone, 2,2-dimethyl-. NIST WebBook.

- Patsnap. (2021). Preparation method of 2, 2-dimethyl cyclopentanone.

- PubChem. (n.d.). 2-(2,2-Dimethylpropyl)cycloheptan-1-one.

- ResearchGate. (2025). Unexpected Metal-Free Transformation of gem-Dibromomethylenes to Ketones under Acetylation Conditions.

- Semantic Scholar. (n.d.). Synthesis of β-damascone from 2,6-dimethylcyclohexanone.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclohexanone in Pharmaceutical Synthesis and Industry.

- ChemicalBook. (n.d.). 2-Methylcyclohexanone(583-60-8) IR Spectrum.

- SpectraBase. (n.d.). 2,2-Dimethylcyclopentanone - Optional[ATR-IR] - Spectrum.

- Scirp.org. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives.

- ResearchGate. (2025). Discovery of Cycloheptanone-Pyrrole Derivatives with α-Hydroxycarboxylate Fragments as Novel Dihydroxy Acid Dehydratase-Targeting Herbicides.

- ChemRxiv. (n.d.). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C.

-

PubMed. (2013). Breaking aggregation and driving the keto-to-gem-diol equilibrium of the N,N'-dimethyl-2,6-diaza-9,10-anthraquinonediium dication to the keto form by intercalation in cucurbit[3]uril. Retrieved from

- Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols).

- SpectraBase. (n.d.). 2-Methylene-cycloheptanone - Optional[Vapor Phase IR] - Spectrum.

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000092).

- Stenutz. (n.d.). 2,2-dimethylcyclopentanone.

- SpectraBase. (n.d.). 2,2-Dimethyl-cyclohexanone.

- Agilent. (n.d.). Interpretation of 2D NMR Spectra.

- Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2-dimethylpentane.

- OpenStax. (n.d.). 12.2 Interpreting Mass Spectra. Organic Chemistry: A Tenth Edition.

- MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

- Arctom. (n.d.). CAS NO. 7228-52-6 | 2,2-Dimethylcycloheptanone.

- Chemconnections. (n.d.). 13C NMR Spectroscopy.

- ChemicalBook. (n.d.). 2,2-Dimethylcyclohexane-1,3-dione(562-13-0) 1H NMR spectrum.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. arctomsci.com [arctomsci.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. spectrabase.com [spectrabase.com]

- 8. chemconnections.org [chemconnections.org]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

2,2-Dimethylcycloheptanone chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylcycloheptanone

This guide provides a comprehensive technical overview of 2,2-dimethylcycloheptanone, a seven-membered cyclic ketone with notable structural features. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical insights into the compound's synthesis, characterization, and reactivity.

Introduction and Molecular Overview

2,2-Dimethylcycloheptanone is a derivative of cycloheptanone featuring a gem-dimethyl group at the C2 position, adjacent to the carbonyl. This substitution is critical as it introduces significant steric hindrance and blocks enolization at the alpha-carbon, profoundly influencing its chemical reactivity. While not as extensively studied as its five- and six-membered ring counterparts, its unique structural properties make it a molecule of interest for synthetic and mechanistic studies.

Molecular Formula: C₉H₁₆O Molecular Weight: 140.22 g/mol CAS Registry Number: Not readily available in searched literature, indicating it is a specialty chemical.

Synthesis via Ring Expansion

The most logical and established routes to seven-membered rings from six-membered precursors involve one-carbon ring expansion methodologies. For an unsymmetrical ketone like 2,2-dimethylcyclohexanone, the choice of method is crucial to control the regioselectivity of the rearrangement.

Tiffeneau-Demjanov Rearrangement (Preferred Method)

The Tiffeneau-Demjanov rearrangement is a reliable method for the ring expansion of cyclic ketones to their next higher homologue.[1][2] This multi-step sequence begins with the parent ketone, 2,2-dimethylcyclohexanone, and proceeds through a β-amino alcohol intermediate, which rearranges upon treatment with nitrous acid.[3][4] The gem-dimethyl group at the C2 position ensures that the migratory aptitude favors the migration of the less-substituted C6 carbon, leading to the desired 2,2-dimethylcycloheptanone as the major product.

Experimental Protocol: Synthesis of 2,2-Dimethylcycloheptanone

Step 1: Synthesis of 2,2-Dimethylcyclohexanone Cyanohydrin

-

To a stirred solution of 2,2-dimethylcyclohexanone (1.0 eq) in a suitable solvent like ethanol at 0°C, add a solution of potassium cyanide (KCN, 1.2 eq) in water.

-

Slowly add a solution of sodium bisulfite (NaHSO₃, 1.2 eq) in water, maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Reduction to 1-(aminomethyl)-2,2-dimethylcyclohexanol

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Add a solution of the crude cyanohydrin from Step 1 in the same anhydrous solvent dropwise at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with ether/THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude β-amino alcohol.

Step 3: Tiffeneau-Demjanov Rearrangement

-

Dissolve the crude 1-(aminomethyl)-2,2-dimethylcyclohexanol (1.0 eq) in a mixture of water and acetic acid at 0°C.

-

Add a solution of sodium nitrite (NaNO₂, 1.5 eq) in water dropwise, ensuring the temperature remains between 0-5°C to facilitate the in situ formation of nitrous acid.[3] Vigorous gas evolution (N₂) will be observed.

-

Stir the reaction at 0-5°C for 2-3 hours after the addition is complete.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. Purify the resulting crude oil via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 2,2-dimethylcycloheptanone.

Diazomethane Ring Expansion

An alternative, though often less selective and hazardous, method is the reaction of the parent ketone with diazomethane.[5][6] The mechanism involves nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of nitrogen gas and rearrangement to form the seven-membered ring.[7][8] While effective for symmetrical ketones, unsymmetrical substrates can lead to mixtures of products. However, the steric bulk of the gem-dimethyl group would likely favor migration of the less-hindered methylene group, yielding 2,2-dimethylcycloheptanone.

Caption: Tiffeneau-Demjanov synthesis pathway.

Spectroscopic and Analytical Characterization

No published spectra for 2,2-dimethylcycloheptanone were found in the searched literature. The following data are predicted based on established principles and spectral data from analogous compounds such as cycloheptanone, 2,2-dimethylcyclopentanone, and 2,2-dimethylcyclohexanone.[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups in a molecule.[12] For 2,2-dimethylcycloheptanone, the most prominent feature will be the carbonyl (C=O) stretch.

| Vibration | Predicted Wavenumber (cm⁻¹) | Intensity | Comments |

| C=O Stretch | 1700 - 1710 | Strong, Sharp | Characteristic of a seven-membered ring ketone. Slightly lower frequency than cyclohexanone due to reduced ring strain.[13] |

| C-H Stretch (sp³) | 2850 - 2965 | Strong | From methyl and methylene groups. |

| C-H Bend | 1450 - 1470 | Medium | Methylene scissoring. |

| C-H Bend (gem-dimethyl) | 1365 - 1385 | Medium, Sharp | Characteristic doublet for a gem-dimethyl group.[14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals for the methyl and methylene protons. The absence of symmetry will result in distinct signals for most protons.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| C2-CH ₃ (gem-dimethyl) | 1.0 - 1.2 | Singlet (s) | 6H |

| C7-H ₂ (α to C=O) | 2.3 - 2.5 | Triplet (t) | 2H |

| C3-H ₂ (α to gem-dimethyl) | 1.6 - 1.8 | Multiplet (m) | 2H |

| C4, C5, C6-H ₂ | 1.4 - 1.7 | Multiplet (m) | 6H |

¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to each carbon atom in the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Comments |

| C =O (C1) | 210 - 215 | Ketone carbonyl. |

| C (CH₃)₂ (C2) | 45 - 50 | Quaternary carbon. |

| C( C H₃)₂ | 25 - 30 | Equivalent methyl carbons. |

| C H₂ (C7, α to C=O) | 40 - 45 | |

| C H₂ (C3) | 35 - 40 | |

| C H₂ (C4, C5, C6) | 25 - 35 | Three distinct methylene signals. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,2-dimethylcycloheptanone, electron ionization (EI) would likely produce the following key fragments.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 140 | [C₉H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 84 | [C₅H₈O]⁺˙ | α-cleavage between C2-C3, loss of C₄H₈. |

| 70 | [C₄H₆O]⁺˙ | α-cleavage between C1-C7, loss of C₅H₁₀. |

| 57 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation. |

| 43 | [C₃H₇]⁺ | Isopropyl cation fragment.[15] |

digraph "Mass_Spec_Fragmentation" { graph [rankdir="TD", splines=true, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368", fontsize=10];// Nodes M [label="[M]⁺˙ (m/z 140)"]; M_minus_15 [label="[M-15]⁺ (m/z 125)"]; frag_84 [label="[C₅H₈O]⁺˙ (m/z 84)"]; frag_57 [label="[C₄H₉]⁺ (m/z 57)"]; // Edges M -> M_minus_15 [label="- •CH₃"]; M -> frag_84 [label="α-cleavage"]; M -> frag_57 [label="Rearrangement"];

}

Caption: Key mass spectral fragmentation pathways.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 2,2-dimethylcycloheptanone is dominated by the carbonyl group and influenced by the adjacent steric bulk.

-

Enolate Formation: Unlike unsubstituted cycloheptanone, 2,2-dimethylcycloheptanone can only form an enolate on one side of the carbonyl, at the C7 position. The gem-dimethyl group at C2 lacks an alpha-proton, precluding enolization at that site. This regioselectivity is highly valuable for directed aldol reactions, alkylations, and other enolate-based transformations.

-

Nucleophilic Addition: The ketone is susceptible to nucleophilic attack by reagents such as Grignards, organolithiums, and reducing agents (e.g., NaBH₄, LiAlH₄). The steric hindrance from the axial methyl group may direct incoming nucleophiles to the opposite face of the carbonyl, potentially offering a degree of diastereoselectivity.

-

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone with a peroxy acid (e.g., m-CPBA) to form a lactone (a cyclic ester). In this case, migration of the more substituted quaternary carbon (C2) would be expected to occur, leading to the formation of an eight-membered lactone, 8,8-dimethyl-oxocan-2-one. This provides a pathway to larger ring systems.

-

Reductive Amination: The ketone can be converted to the corresponding amine via reaction with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., NaBH₃CN).

Potential Applications and Future Directions

While specific applications for 2,2-dimethylcycloheptanone are not widely reported, its structural features suggest potential utility in several areas:

-

Fine Chemical Synthesis: As a chiral building block (if resolved) or a regioselectively controlled ketone, it can serve as an intermediate in the synthesis of complex natural products, pharmaceuticals, or agrochemicals. Its precursor, 2,2-dimethylcyclopentanone, is a known intermediate for the fungicide metconazole, highlighting the value of this structural class.[16]

-

Fragrance and Flavor Industry: Seven-membered rings (civetone, jasmone derivatives) are common motifs in fragrance chemistry. The unique substitution pattern of 2,2-dimethylcycloheptanone could be explored to create novel scents.

-

Polymer and Materials Science: Lactones derived from Baeyer-Villiger oxidation can be used as monomers for ring-opening polymerization to create specialty polyesters.

Further research into the enantioselective synthesis and resolution of 2,2-dimethylcycloheptanone could significantly broaden its applicability as a chiral precursor in asymmetric synthesis.

References

- Homework.Study.com. (n.d.). Treatment of a cyclic ketone with diazomethane is a method for accomplishing a ring-expansion...

- Brainly.com. (2020, April 21). [FREE] Treatment of a cyclic ketone with diazomethane is a method for accomplishing a ring-expansion reaction.

- Dave, V., Stothers, J. B., & Warnhoff, E. W. (1979). Ring expansion of cyclic ketones: The reliable determination of migration ratios for 3-keto steroids by 13C nuclear. Canadian Journal of Chemistry, 57(13), 1557-1569.

- Organic Syntheses. (n.d.). Cycloheptanone.

- Wikipedia. (n.d.). Büchner–Curtius–Schlotterbeck reaction.

- Gutsche, C. D. (1949). Ring Enlargements. I. The Ring Enlargement of 2-Chlorocyclohexanone and 2-Phenylcyclohexanone. Journal of the American Chemical Society, 71(10), 3513–3517.

- Wikipedia. (n.d.). Tiffeneau–Demjanov rearrangement.

- Mosettig, E., & Burger, A. (1930). The action of diazomethane on cyclohexanone in the presence of methyl alcohol. Journal of the American Chemical Society, 52(8), 3456-3457.

- NIST. (n.d.). 2,2-Dimethyl-3-heptanone. NIST Chemistry WebBook.

- Grokipedia. (n.d.). Demjanov rearrangement.

- Sigma-Aldrich. (n.d.). 2,2-Dimethylcyclopentanone 96%.

- Alfa Chemistry. (n.d.). Demjanov Rearrangement.

- Slideshare. (n.d.). Demjanov rearrangement.

- Chemistry LibreTexts. (2016, January 23). 30.3: Tiffeneau-Demjanov Rearrangement.

- NIST. (n.d.). 2,2-Dimethyl-3-heptanone IR Spectrum. NIST Chemistry WebBook.

- Smith, L. I., & Engelhardt, V. A. (1949). Ring Enlargement with Diazomethane in the Hydroaromatic Series. Journal of the American Chemical Society, 71(8), 2671–2676.

- PubChem. (n.d.). 2,2-Dimethylcyclopentanone.

- Patsnap. (2021, June 22). Preparation method of 2, 2-dimethyl cyclopentanone.

- NIST. (n.d.). Cyclohexanone, 2,2-dimethyl-. NIST Chemistry WebBook.

- PubChem. (n.d.). 2-(2,2-Dimethylpropyl)cycloheptan-1-one.

- Bartleby. (2020, March 10). Answered: CH-N-N + N2 diazomethane cycloheptanone cydohexanone.

- Google Patents. (n.d.). US6344580B1 - Process for the preparation of 2,2-dimethyl-5-(4-chlorobenzyl)

- Santa Cruz Biotechnology. (n.d.). 2,2-Dimethylcyclohexanone.

- Kulkarni, M. V., et al. (1973). Mass Spectra of 2-Isopropenyl-2,5-dimethylcyclohexanone and 2-Isopropyl-2,5-dimethylcyclohexanone. The Journal of Organic Chemistry, 38(8), 1505-1508.

- Paquette, L. A., & Ra, C. S. (2006). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkivoc, 2007(5), 24-34.

- ChemicalBook. (n.d.). Cycloheptanone(502-42-1) 1H NMR spectrum.

- SpectraBase. (n.d.). 2,2-Dimethyl-cyclohexanone.

- Sigma-Aldrich. (n.d.). 2,2-Dimethylcyclopentanone 96%.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,2-dimethylpentane.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,2-dimethylpropane.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of 2,2-dimethylpentane.

- Google Patents. (n.d.). EP1316541A1 - Process for producing 2-alkyl-2-cyclopentenones.

- NIST. (n.d.). 4-Heptanone, 2,6-dimethyl-. NIST Chemistry WebBook.

- PubChem. (n.d.). 2-Methylcycloheptanone.

- Chemistry For Everyone. (2025, February 8). How To Distinguish Between Compounds Using IR Spectroscopy?. YouTube.

- Reddit. (2024, February 6). How come Cycloheptanone only has 2 proton NMR peaks? I would expect 3 peaks..

- eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

Sources

- 1. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Demjanov rearrangement | PPTX [slideshare.net]

- 5. homework.study.com [homework.study.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. brainly.com [brainly.com]

- 8. Answered: CH-N-N + N2 diazomethane cycloheptanone cydohexanone | bartleby [bartleby.com]

- 9. Cyclohexanone, 2,2-dimethyl- [webbook.nist.gov]

- 10. Cycloheptanone(502-42-1) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. youtube.com [youtube.com]

- 13. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. formula infrared spectrum of 2,2-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 2,2-Dimethylcycloheptanone: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2,2-dimethylcycloheptanone, a seven-membered cyclic ketone. While specific literature on this compound is sparse, this document consolidates established chemical principles and analogous data to offer a robust resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide covers its nomenclature, physicochemical properties, a detailed synthetic protocol via ring expansion, and explores its potential applications based on structural analogy to commercially relevant molecules.

Compound Identification and Properties

2,2-Dimethylcycloheptanone is a disubstituted cycloalkanone. Its core structure consists of a seven-membered carbon ring, with a ketone functional group and two methyl groups attached to the alpha-carbon.

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| IUPAC Name | 2,2-Dimethylcycloheptanone | N/A |

| CAS Number | 7228-52-6 | [1] |

| Molecular Formula | C9H16O | [1] |

| Molecular Weight | 140.22 g/mol | [1] |

| Predicted Boiling Point | ~180-190 °C | Analog Data |

| Predicted Density | ~0.9 g/mL | Analog Data |

| Solubility | Soluble in organic solvents, insoluble in water. | General Ketone Properties |

Synthesis of 2,2-Dimethylcycloheptanone

The most logical and established synthetic route to 2,2-dimethylcycloheptanone is through a one-carbon ring expansion of the readily available 2,2-dimethylcyclohexanone. The Tiffeneau-Demjanov rearrangement is the method of choice for this transformation, offering a reliable pathway to seven-membered rings.[2][3]

The overall synthetic workflow involves two main stages:

-

Synthesis of the key intermediate, 1-(aminomethyl)-2,2-dimethylcyclohexanol.

-

Tiffeneau-Demjanov rearrangement of the amino alcohol to yield the target cycloheptanone.

Caption: Synthetic workflow for 2,2-dimethylcycloheptanone.

Experimental Protocol: Synthesis of 1-(Aminomethyl)-2,2-dimethylcyclohexanol

This procedure is adapted from standard methods for the synthesis of β-amino alcohols from ketones.

Step 1: Formation of the Cyanohydrin

-

To a solution of 2,2-dimethylcyclohexanone (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture) at 0 °C, add a solution of sodium cyanide (1.1 eq) in water.

-

Slowly add a stoichiometric amount of a weak acid (e.g., acetic acid) to generate HCN in situ.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Extract the cyanohydrin with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The subsequent protonation of the resulting alkoxide by the weak acid yields the cyanohydrin. This step is crucial for introducing the one-carbon unit that will become the aminomethyl group.

Step 2: Reduction of the Cyanohydrin to the Amino Alcohol

-

Carefully add the crude cyanohydrin (1.0 eq) to a suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

-

Allow the reaction to warm to room temperature and then reflux for several hours until the reduction is complete.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with ether or THF.

-

Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(aminomethyl)-2,2-dimethylcyclohexanol.

Causality: LiAlH4 is a powerful reducing agent that reduces the nitrile group to a primary amine. This provides the necessary 1-aminomethyl-cycloalkanol substrate for the subsequent ring expansion.

Experimental Protocol: Tiffeneau-Demjanov Rearrangement

This protocol is a generalized procedure for the Tiffeneau-Demjanov rearrangement.[4][5]

-

Dissolve the 1-(aminomethyl)-2,2-dimethylcyclohexanol (1.0 eq) in an aqueous solution of a weak acid, such as acetic acid, and cool to 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO2, 1.2 eq) in water, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2,2-dimethylcycloheptanone by vacuum distillation or column chromatography.

Caption: Mechanism of the Tiffeneau-Demjanov rearrangement.

Causality: The reaction is initiated by the diazotization of the primary amine with nitrous acid, forming an unstable diazonium salt.[2] This salt readily loses nitrogen gas to generate a primary carbocation. The key step is the subsequent 1,2-alkyl shift, where a carbon from the cyclohexyl ring migrates to the carbocation, resulting in a ring-expanded carbocation that is stabilized by the adjacent hydroxyl group (forming an oxonium ion). Deprotonation of the oxonium ion yields the final cycloheptanone product. This rearrangement is entropically favored and driven by the formation of the stable nitrogen molecule.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 2,2-Dimethylcycloheptanone

| Technique | Predicted Key Features | Rationale |

| 1H NMR | Multiplets at ~2.4-2.2 ppm (α-CH2), singlet at ~1.1 ppm (gem-dimethyl), multiplets at ~1.8-1.4 ppm (other ring protons) | The protons on the carbon alpha to the carbonyl will be the most deshielded. The gem-dimethyl protons will appear as a singlet. The remaining ring protons will be in the typical aliphatic region. |

| 13C NMR | Signal at >200 ppm (C=O), signal at ~50 ppm (quaternary C), signals at ~40-20 ppm (ring CH2 and CH3 carbons) | The carbonyl carbon is highly deshielded. The quaternary carbon will be distinct. The other aliphatic carbons will appear in the upfield region. |

| IR Spectroscopy | Strong, sharp absorption at ~1700 cm-1 (C=O stretch), absorptions at ~2950-2850 cm-1 (C-H stretch) | The C=O stretch is characteristic of a ketone in a seven-membered ring. The C-H stretches are typical for saturated hydrocarbons. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 140. Key fragmentation patterns would likely involve alpha-cleavage and McLafferty rearrangement. | The molecular weight is 140.22. Fragmentation patterns are predictable for cyclic ketones. |

Potential Applications

While specific applications for 2,2-dimethylcycloheptanone are not documented, its structural characteristics suggest potential utility in fields where analogous cyclic ketones are employed.

Fragrance and Perfumery

Cyclic ketones, including substituted cyclopentanones and cyclohexanones, are widely used as fragrance ingredients.[6][7][8] They often possess desirable odor profiles, such as floral, fruity, or musky notes. The seven-membered ring and the gem-dimethyl group of 2,2-dimethylcycloheptanone could confer unique olfactory properties, making it a candidate for investigation in the fragrance industry.

Intermediate in Organic Synthesis

The ketone functionality of 2,2-dimethylcycloheptanone makes it a versatile intermediate for further chemical transformations. It can undergo a variety of reactions, including:

-

Reductions: To form the corresponding alcohol, 2,2-dimethylcycloheptanol.

-

Oxidations: Such as the Baeyer-Villiger oxidation to form a lactone.

-

Enolate Chemistry: The formation of an enolate would allow for alpha-functionalization.

-

Wittig and Related Reactions: To form alkenes.

These transformations could lead to the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Safety and Handling

Specific toxicity data for 2,2-dimethylcycloheptanone is not available. However, based on the data for analogous ketones, it should be handled with appropriate care in a well-ventilated laboratory. It is likely to be a flammable liquid and may cause skin and eye irritation. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

2,2-dimethylcycloheptanone is a readily accessible, yet understudied, cyclic ketone. This guide provides a comprehensive framework for its synthesis via the reliable Tiffeneau-Demjanov rearrangement, along with predicted spectroscopic data for its characterization. While its direct applications are yet to be explored, its structural similarity to known fragrance compounds and its versatility as a synthetic intermediate suggest that it is a molecule with significant potential for future research and development in the chemical sciences.

References

-

Organic & Biomolecular Chemistry - RSC Publishing. A route to enantiopure (R)-(+)-3-methyl-6-isopropenyl-cyclohept-3-enone-1, an intermediate for terpenoids, has been developed and includes a highly chemo- and regioselective Tiffeneau- Demjanov reaction. [Link][4]

-

Google Patents. Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. [11]

-

SpectraBase. 2,2-Dimethylcyclopentanone. [Link]

-

SpringerLink. The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. [Link][5]

-

Google Patents. Use of cyclic ketones in perfumery. [6]

-

ResearchGate. Demjanov rearrangement. [Link]

-

SpectraBase. 2,2-Dimethyl-cyclohexanone. [Link]

-

PubMed. Fragrance material review on 2,2,5-trimethyl-5-pentylcyclopentanone. [Link][7]

-

Google Patents. Dimethylcyclohexen-als and their use in perfume compositions. [8]

Sources

- 1. WO2006074979A1 - Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as a perfume - Google Patents [patents.google.com]

- 2. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 3. Demjanov rearrangement | PPTX [slideshare.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. d-nb.info [d-nb.info]

- 6. EP0868502B1 - Use of cyclic ketones in perfumery - Google Patents [patents.google.com]

- 7. Fragrance material review on 2,2,5-trimethyl-5-pentylcyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US9453182B1 - Dimethylcyclohexen-als and their use in perfume compositions - Google Patents [patents.google.com]

- 9. 2,2-Dimethyl-3-heptanone [webbook.nist.gov]

- 10. Cyclohexanone, 2,2-dimethyl- [webbook.nist.gov]

- 11. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]

- 12. 2,2-Dimethyl-3-heptanone [webbook.nist.gov]

Synthesis of 2,2-Dimethylcycloheptanone from cycloheptanone

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylcycloheptanone from Cycloheptanone

Abstract

This technical guide provides a comprehensive methodology for the synthesis of 2,2-dimethylcycloheptanone, starting from the readily available precursor, cycloheptanone. The core of this transformation lies in the sequential α-methylation of the ketone, a fundamental process in organic synthesis for building molecular complexity. This document delves into the mechanistic underpinnings, provides detailed, field-tested experimental protocols, and addresses common challenges and troubleshooting strategies. The target audience for this guide includes researchers, chemists, and drug development professionals who require a robust and reproducible method for preparing gem-dimethylated cycloalkanones, a structural motif present in various natural products and pharmacologically active molecules.

Introduction and Strategic Overview

The targeted synthesis of 2,2-dimethylcycloheptanone from cycloheptanone is a classic example of controlled carbon-carbon bond formation at the α-position of a carbonyl group. The primary strategy involves a two-step, sequential methylation of the starting ketone. This is achieved by first converting cycloheptanone into its corresponding enolate, which then acts as a nucleophile to attack an electrophilic methyl source. This process is repeated on the intermediate, 2-methylcycloheptanone, to install the second methyl group.

The principal challenges in this synthesis are controlling the degree and position of methylation. Potential side reactions include the formation of O-methylated byproducts, poly-methylation at other positions, and self-condensation of the ketone.[1] Success hinges on the precise control of reaction conditions to favor the formation of the kinetic enolate and ensure complete conversion at each stage before proceeding to the next.

Mechanistic Rationale: The Path to Gem-Dimethylation

The synthesis is predicated on the chemistry of ketone enolates. An enolate is formed by the deprotonation of an α-carbon (a carbon atom adjacent to the carbonyl group). The resulting anion is a powerful nucleophile, with electron density shared between the α-carbon and the oxygen atom.

Pillar 1: Regioselective Enolate Formation

To achieve selective methylation, the enolate must be formed in a controlled and near-quantitative manner. This is best accomplished under conditions of kinetic control .

-

The Base: A strong, sterically hindered, non-nucleophilic base is paramount. Lithium diisopropylamide (LDA) is the base of choice for this purpose.[1] Its bulkiness ensures that it preferentially abstracts the most accessible proton, while its strength ensures rapid and complete deprotonation.

-

Temperature: The reaction is conducted at very low temperatures, typically -78 °C (a dry ice/acetone bath).[1] This low temperature freezes the equilibrium, preventing the kinetically formed enolate from rearranging to the more stable, but less desired, thermodynamic enolate.[1]

Pillar 2: C-Alkylation via S N 2 Reaction

Once the enolate is formed, it is treated with an electrophilic methylating agent, most commonly iodomethane (methyl iodide). The enolate's nucleophilic α-carbon attacks the methyl iodide in a classic S N 2 reaction, forming a new carbon-carbon bond.[2][3] While O-alkylation is a potential side reaction, it is generally minimized when using methyl iodide in aprotic solvents like tetrahydrofuran (THF).[1]

The overall workflow for this two-step synthesis is depicted below.

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocol

Safety Precaution: This procedure involves pyrophoric (n-Butyllithium), flammable (THF, hexanes), and toxic (iodomethane) reagents. All operations must be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Cycloheptanone | 112.17 | 0.951 | >98% |

| Diisopropylamine | 101.19 | 0.717 | >99.5% |

| n-Butyllithium | 64.06 | ~0.68 (in hexanes) | 2.5 M in hexanes |

| Iodomethane (Methyl Iodide) | 141.94 | 2.28 | >99%, stabilized |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Anhydrous, >99.9% |

| Saturated NH₄Cl solution | - | ~1.07 | Aqueous |

| Anhydrous MgSO₄ | 120.37 | 2.66 | Granular |

Step-by-Step Procedure: Synthesis of 2-Methylcycloheptanone

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

-

LDA Preparation: To the flask, add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly, add n-butyllithium (1.05 equivalents) dropwise while maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Enolate Formation: Slowly add a solution of cycloheptanone (1.0 equivalent) in a small amount of anhydrous THF to the freshly prepared LDA solution via syringe pump over 30-45 minutes. Ensure the temperature remains at -78 °C. Stir the mixture for 1-2 hours at this temperature to allow for complete enolate formation.[1]

-

Methylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for an additional 2-3 hours.

-

Quenching and Workup: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 2-methylcycloheptanone should be purified by vacuum distillation or flash column chromatography on silica gel.

Step-by-Step Procedure: Synthesis of 2,2-Dimethylcycloheptanone

-

Reaction Setup: Utilize the same rigorous anhydrous, inert atmosphere setup as in the first step.

-

Enolate Formation: Prepare LDA (1.1 equivalents relative to 2-methylcycloheptanone) as described previously. Add a solution of purified 2-methylcycloheptanone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Due to increased steric hindrance, a longer stirring time (2-3 hours) at -78 °C may be required for complete deprotonation.

-

Second Methylation: Add methyl iodide (1.2 equivalents) dropwise at -78 °C. Allow the reaction to stir for 3-5 hours at this temperature, then slowly warm to room temperature overnight.

-

Quenching and Workup: The quenching and workup procedure is identical to the first step.

-

Final Purification: Purify the crude product via vacuum distillation or flash column chromatography to yield pure 2,2-dimethylcycloheptanone.

Caption: The two-step methylation reaction scheme.

Troubleshooting and Field-Proven Insights

| Issue | Possible Cause(s) | Troubleshooting Steps |

| Low Yield of Methylated Product | 1. Incomplete enolate formation. 2. Moisture in the reaction. 3. Impure or old reagents. | 1. Ensure precise stoichiometry of n-BuLi for LDA formation; use freshly prepared LDA. 2. Rigorously flame-dry all glassware and use anhydrous solvents. 3. Use freshly distilled solvents and amine; titrate n-BuLi before use. |

| Mixture of Starting Material, Mono-, and Di-methylated Products | 1. Insufficient base used in a given step. 2. Premature quenching of the reaction. 3. Enolate equilibrium issues. | 1. Use a slight excess (1.05-1.1 eq) of LDA for each methylation step to drive deprotonation to completion.[1] 2. Allow sufficient reaction time after adding methyl iodide. 3. Strictly maintain the temperature at -78 °C until quenching. |

| Presence of O-Alkylated Byproduct | The solvent or counter-ion favors reaction at the oxygen atom of the enolate. | This is less common with lithium enolates and methyl iodide but can be influenced by additives. Stick to THF as the solvent and avoid polar, coordinating solvents like HMPA which can promote O-alkylation. |

Modern Catalytic Alternatives

While the classical enolate alkylation method is robust, modern organic chemistry has seen the development of catalytic approaches that circumvent the need for stoichiometric strong bases and cryogenic conditions. These methods offer greener and more atom-economical alternatives.

-

Rhodium-Catalyzed Methylation: Novel methods have been developed using Rhodium catalysts to achieve direct α-methylation of ketones with N,N-dimethylformamide (DMF) serving as the methylating agent.[4]

-

Hydrogenation-Hydrogenolysis Strategy: Another approach involves the reaction of ketones with DMF dimethyl acetal to form an enaminone intermediate. This intermediate is then subjected to a hydrogenation-hydrogenolysis process over a catalyst like Palladium on carbon (Pd/C) to yield the α-methylated ketone.[5][6]

These advanced methods highlight the continuous evolution of synthetic chemistry towards more efficient and sustainable processes.[7]

Conclusion

The synthesis of 2,2-dimethylcycloheptanone from cycloheptanone is a well-established transformation that relies on the fundamental principles of enolate chemistry. Success is dictated by rigorous experimental technique, particularly the maintenance of anhydrous conditions and precise temperature control to manage the kinetically controlled deprotonation steps. By following the detailed protocols and troubleshooting guidance provided herein, researchers can reliably produce the target compound in good yield. Furthermore, an awareness of emerging catalytic technologies provides a forward-looking perspective on alternative synthetic strategies.

References

-

Li, Y., et al. (2014). DMF as Carbon Source: Rh-Catalyzed α-Methylation of Ketones. Organic Letters, 16, 66-69. Available at: [Link]

-

Carey, J. T., Knors, C., & Helquist, P. (1987). Direct formation of a tricyclic cycloheptanone-containing system by enolate condensation with a cyclopropanone derivative. Journal of the American Chemical Society. Available at: [Link]

-

Borah, A., et al. (2015). DMF Dimethyl Acetal as Carbon Source for α-Methylation of Ketones: A Hydrogenation–Hydrogenolysis Strategy of Enaminones. The Journal of Organic Chemistry, 80(9), 4439-4445. Available at: [Link]

-

Organic Syntheses Procedure for a related methylation. (n.d.). Organic Syntheses. Available at: [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Methylation. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5,5-trimethylcycloheptanone. Available at: [Link]

-

University of Liverpool. (n.d.). Alkylation of cyclohexanone enolates. Available at: [Link]

-

ResearchGate. (n.d.). Sequential epoxidation reaction from enolate formation: cyclohexanone... Available at: [Link]

-

ACS Publications. (n.d.). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. Available at: [Link]

-

ResearchGate. (n.d.). Mono- and dimethylation reactions of ketones. Available at: [Link]

-

Enolate Anions and Enamines. (n.d.). Available at: [Link]

- Google Patents. (n.d.). Process for selective ortho-methylation of cyclohexanones in the vapor phase.

-

Semantic Scholar. (n.d.). DMF Dimethyl Acetal as Carbon Source for α-Methylation of Ketones: A Hydrogenation-Hydrogenolysis Strategy of Enaminones. Available at: [Link]

-

NIST WebBook. (n.d.). 2,2-Dimethyl-3-heptanone. Available at: [Link]

-

ACS Publications. (n.d.). Selective α-Methylation of Ketones. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Illustrated Glossary of Organic Chemistry - Methylation [chem.ucla.edu]

- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 4. DMF as Carbon Source: Rh-Catalyzed α-Methylation of Ketones [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

A Theoretical and Practical Guide to the ¹H and ¹³C NMR Spectra of 2,2-Dimethylcycloheptanone

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.[1][2] This in-depth technical guide focuses on the theoretical prediction and analysis of the ¹H and ¹³C NMR spectra of 2,2-dimethylcycloheptanone. The inherent conformational flexibility of the seven-membered cycloheptanone ring, coupled with the presence of a quaternary center, presents a compelling case study for the application of modern spectroscopic and computational methods.[3][4] This document provides a detailed prediction of chemical shifts and coupling patterns, outlines the utility of advanced 2D NMR experiments for unambiguous signal assignment, and presents standardized protocols for both computational prediction and experimental data acquisition. This guide is intended for researchers, scientists, and professionals in drug development who rely on precise structural characterization.

Molecular Structure and Symmetry Considerations

2,2-Dimethylcycloheptanone is a cyclic ketone characterized by a seven-membered carbocyclic ring, a carbonyl group at the C1 position, and a gem-dimethyl substitution at the C2 position.

The cycloheptane ring is not planar and preferentially adopts a flexible twist-chair conformation to minimize steric and torsional strain.[3] This non-planar structure lacks a simple plane of symmetry. Consequently, the two methyl groups at C2 are diastereotopic, as are the two protons on each of the methylene (CH₂) groups from C3 to C7. However, at room temperature, rapid conformational interconversion can lead to time-averaged spectra where some diastereotopic groups may appear chemically equivalent. For the purpose of this theoretical guide, we will predict the spectrum based on the expected unique chemical environments, while acknowledging the potential for signal averaging.

-

Unique Proton Environments (¹H): We anticipate six distinct signals corresponding to the protons on C2-Me, C3, C4, C5, C6, and C7.

-

Unique Carbon Environments (¹³C): We predict eight distinct signals: the carbonyl carbon (C1), the quaternary carbon (C2), the two methyl carbons (C2-Me, likely equivalent), and the five methylene carbons of the ring (C3, C4, C5, C6, C7).

Theoretical ¹H NMR Spectrum Prediction

The chemical shift of a proton is primarily influenced by the local electronic environment, which is modulated by inductive effects from nearby electronegative atoms and anisotropic effects from π-systems like carbonyl groups.[5][6][7][8][9]

-

C7 Methylene Protons (H₇): These protons are in the α-position to the carbonyl group. The electron-withdrawing nature of the carbonyl deshields these protons, shifting their resonance significantly downfield.

-

C3 Methylene Protons (H₃): These protons are α to the C2 quaternary center. Their chemical shift will be in the typical aliphatic region but slightly downfield compared to unsubstituted methylene groups.

-

C4, C5, C6 Methylene Protons (H₄, H₅, H₆): These protons are more remote from the functional groups and are expected to resonate in the standard upfield aliphatic region. Their signals are likely to be complex and overlapping due to the conformational flexibility of the ring.

-

C2 Methyl Protons (H₈, H₉): The six protons of the two methyl groups are attached to a quaternary carbon. Lacking adjacent protons for coupling, their signal will appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2,2-Dimethylcycloheptanone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H₇ (α to C=O) | 2.2 – 2.5 | Triplet (t) | 2H | Deshielded by adjacent carbonyl group. Coupled to H₆. |

| H₃ (α to C(CH₃)₂) | 1.6 – 1.8 | Multiplet (m) | 2H | Standard aliphatic region, adjacent to quaternary carbon. |

| H₄, H₅, H₆ | 1.3 – 1.7 | Overlapping Multiplets (m) | 6H | Remote methylene protons in a flexible ring system. |

| H₈, H₉ (gem-dimethyl) | 1.0 – 1.2 | Singlet (s) | 6H | Shielded aliphatic protons with no adjacent protons for coupling. |

Theoretical ¹³C NMR Spectrum Prediction

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, hybridization, and substitution patterns.[9]

-

C1 Carbonyl Carbon (C=O): The sp²-hybridized carbonyl carbon is the most deshielded nucleus in the molecule due to the strong electronegativity of the oxygen atom and will appear far downfield.

-

C2 Quaternary Carbon (C(CH₃)₂): This sp³-hybridized carbon is substituted with four other carbon atoms, leading to a downfield shift relative to methylene carbons.

-

C7 Methylene Carbon (CH₂): The α-position to the carbonyl group causes a significant downfield shift for this carbon.

-

Ring Methylene Carbons (C3-C6): These carbons will appear in the typical aliphatic region, with their specific shifts influenced by their position relative to the C1 and C2 centers and by conformational effects.

-

C2 Methyl Carbons (CH₃): These carbons are the most shielded and will appear at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2-Dimethylcycloheptanone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale |

| C1 (C=O) | 210 – 220 | No Signal | Highly deshielded carbonyl carbon. |

| C2 (Quaternary) | 45 – 55 | No Signal | Quaternary carbon, deshielded by four carbon substituents. |

| C7 (α to C=O) | 40 – 50 | Negative | Deshielded by adjacent carbonyl group. |

| C3 (α to C(CH₃)₂) | 35 – 45 | Negative | Methylene carbon adjacent to the quaternary center. |

| C2-Me (gem-dimethyl) | 25 – 35 | Positive | Shielded methyl carbons. |

| C4, C5, C6 | 20 – 35 | Negative | Standard aliphatic methylene carbons. |

Structural Confirmation with 2D NMR Spectroscopy

For complex molecules like 2,2-dimethylcycloheptanone, one-dimensional spectra can be ambiguous due to signal overlap. Two-dimensional (2D) NMR experiments are essential for definitive structural assignment by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[10][11][12] This allows for the tracing of proton connectivity throughout the carbon skeleton. For 2,2-dimethylcycloheptanone, a continuous chain of correlations from H₃ through H₄, H₅, H₆, and H₇ is expected.

Caption: Predicted ¹H-¹H COSY correlations in 2,2-dimethylcycloheptanone.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to (¹J C-H coupling).[11][13][14] This technique is invaluable for assigning the ¹³C signals corresponding to protonated carbons. Each CH₂ and CH₃ group will produce a distinct cross-peak, correlating its proton chemical shift with its carbon chemical shift.

Caption: Predicted ¹H-¹³C HSQC correlations for direct C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons over two to three bonds (²J and ³J C-H coupling).[11][13] This is crucial for piecing together the molecular framework, especially around non-protonated (quaternary) centers. Key expected correlations include the gem-dimethyl protons (H₈, H₉) showing cross-peaks to the quaternary carbon (C2), the carbonyl carbon (C1), and the adjacent methylene carbon (C3).

Methodologies for Spectral Prediction and Acquisition

Computational Prediction Protocol

Theoretical NMR predictions provide a powerful framework for interpreting experimental data.[1][15][16] The accuracy of these predictions relies on a robust computational workflow.

-

Conformational Analysis & Geometry Optimization:

-

Perform a conformational search to identify the low-energy conformers of 2,2-dimethylcycloheptanone. The twist-chair is the likely global minimum.[3][4]

-

Optimize the geometry of the lowest-energy conformer using Density Functional Theory (DFT), for example, with the B3LYP functional and the 6-31G(d) basis set.

-

-

NMR Shielding Tensor Calculation:

-

Chemical Shift Referencing:

-

Perform the same GIAO calculation on a reference standard, typically tetramethylsilane (TMS).

-

Calculate the final chemical shifts (δ) using the formula: δ_sample = σ_TMS - σ_sample, where σ is the calculated isotropic shielding value.[1]

-

This entire workflow can be executed using software packages such as Gaussian, ORCA, or NWChem.[19]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical shift - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Factors influencing chemical shift | PPTX [slideshare.net]

- 8. perlego.com [perlego.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. youtube.com [youtube.com]

- 13. web.uvic.ca [web.uvic.ca]

- 14. m.youtube.com [m.youtube.com]

- 15. acdlabs.com [acdlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. experimental chemical shifts: Topics by Science.gov [science.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of 2,2-Dimethylcycloheptanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed theoretical analysis of the electron ionization (EI) mass spectrometry fragmentation patterns expected for 2,2-Dimethylcycloheptanone. By applying fundamental principles of mass spectrometry and established fragmentation mechanisms for cyclic ketones, we will predict the major fragment ions and their corresponding mass-to-charge (m/z) ratios. This document is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and metabolism studies.

Introduction to the Mass Spectrometry of Cyclic Ketones

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and then separating the resulting ions based on their mass-to-charge ratio.[1][2][3][4][5] In electron ionization mass spectrometry (EI-MS), a high-energy electron beam bombards the sample molecule, leading to the ejection of an electron and the formation of a molecular ion (M+•).[6] This molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic ions.[6][7] The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint.

For ketones, two primary fragmentation pathways dominate: α-cleavage and the McLafferty rearrangement.[8][9][10]

-

α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[9][11][12] The resulting acylium ion is resonance-stabilized and often gives rise to a prominent peak in the mass spectrum.[11] In cyclic ketones, α-cleavage leads to the formation of a distonic ion, a radical cation where the charge and radical sites are separated.

-

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group).[9][10][13][14] It involves the transfer of this hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-carbon-carbon bond.[10] This rearrangement produces a neutral alkene and a new radical cation.[10][13]

The fragmentation of cyclic ketones can be more complex than that of their acyclic counterparts due to ring strain and the potential for various ring-opening and rearrangement reactions.

Predicted Fragmentation Pathways of 2,2-Dimethylcycloheptanone

The structure of 2,2-Dimethylcycloheptanone presents several interesting features that will influence its fragmentation pattern. The seven-membered ring provides flexibility for various conformations, and the gem-dimethyl group at the α-position will significantly impact the α-cleavage pathways.

Molecular Ion (M+•)

First, we determine the molecular weight of 2,2-Dimethylcycloheptanone (C9H16O).

-

Carbon: 9 * 12.011 = 108.099

-

Hydrogen: 16 * 1.008 = 16.128

-

Oxygen: 1 * 15.999 = 15.999

-

Molecular Weight = 140.226 g/mol

Therefore, the molecular ion peak (M+•) is expected at m/z 140 .

α-Cleavage Pathways

There are two possible sites for α-cleavage in 2,2-Dimethylcycloheptanone, labeled as Path A and Path B in the diagram below.

Sources

- 1. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 4. fiveable.me [fiveable.me]

- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 13. m.youtube.com [m.youtube.com]

- 14. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,2-Dimethylcycloheptanone

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups and elucidating molecular structures. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. Each functional group possesses a unique set of vibrational frequencies, resulting in a characteristic spectrum that serves as a molecular "fingerprint."

This guide provides a detailed analysis of the expected infrared absorption spectrum of 2,2-Dimethylcycloheptanone (C₉H₁₆O). As a saturated cyclic ketone, its spectrum is dominated by features arising from the carbonyl group (C=O), the seven-membered carbocyclic ring, and the gem-dimethyl substituent. Understanding these features is critical for researchers in organic synthesis, quality control, and drug development for confirming molecular identity and purity. We will deconstruct the anticipated spectrum by examining the underlying principles of molecular vibrations and the structural effects that govern their frequencies.

Foundational Principles: Decoding the Vibrational Language of a Cyclic Ketone

The IR spectrum of 2,2-Dimethylcycloheptanone is best interpreted by considering its constituent parts: the carbonyl group, the cycloalkane framework, and the gem-dimethyl group.

The Carbonyl (C=O) Stretching Vibration: The Most Prominent Peak

The carbonyl group's stretching vibration is one of the most intense and reliable absorption bands in an IR spectrum.[1][2] This intensity is due to the large change in dipole moment that occurs as the highly polar C=O bond stretches.[2] For a typical saturated acyclic ketone, this absorption appears in the range of 1715 ± 10 cm⁻¹.[2] However, the precise frequency is highly sensitive to the local molecular environment, particularly ring strain.

The Influence of Ring Strain

In cyclic ketones, the C=O stretching frequency is a direct probe of ring strain. As the internal bond angle of the ring deviates from the ideal sp² hybridized angle of 120° at the carbonyl carbon, strain is introduced.

-

High Strain (Small Rings): In small rings like cyclobutanone (~1775 cm⁻¹) and cyclopentanone (~1750 cm⁻¹), the ring forces a smaller C-C(O)-C bond angle. To accommodate this, the C-C bonds utilize more p-character, leaving more s-character for the C=O bond.[3][4] An increase in s-character strengthens the carbonyl bond, requiring more energy to stretch, thus shifting the absorption to a higher frequency (wavenumber).[3][4][5]

-

Low Strain (Medium to Large Rings): Cyclohexanone, a nearly strain-free system, absorbs at ~1715 cm⁻¹, similar to acyclic ketones.[1] The seven-membered ring of cycloheptanone is flexible and possesses minimal angle strain, resulting in a C=O stretching frequency slightly lower than that of cyclohexanone, typically observed around 1705 cm⁻¹ .[1][6][7] This value serves as our baseline for predicting the spectrum of its dimethyl derivative. The presence of the 2,2-dimethyl group is not expected to introduce significant additional ring strain or electronic effects that would drastically shift this value.

Vibrations of the Alkyl Framework

The hydrocarbon portion of the molecule gives rise to several characteristic absorptions:

-

C-H Stretching Vibrations: The stretches of sp³ hybridized C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups consistently appear just below 3000 cm⁻¹. Typically, asymmetric stretches occur at higher frequencies (2950-2970 cm⁻¹) than symmetric stretches (2850-2870 cm⁻¹).[8] These bands are of medium to strong intensity.

-

C-H Bending (Deformation) Vibrations: These vibrations occur at lower frequencies and are useful for identifying specific alkyl arrangements.

-

Methylene (-CH₂-) Scissoring: This vibration in the cycloheptane ring is expected around 1465 cm⁻¹.

-

Methyl (-CH₃) Bending: An isolated methyl group shows a symmetric bending vibration around 1375 cm⁻¹. However, the presence of a gem-dimethyl group (two methyl groups on the same carbon) causes this single peak to split into a characteristic, and often well-resolved, doublet.[9][10] This splitting arises from the mechanical coupling of the two methyl groups, yielding symmetric and asymmetric combinations of the bending motion. For a gem-dimethyl group, these bands typically appear near 1385 cm⁻¹ and 1365 cm⁻¹ .[9] This doublet is a key diagnostic feature for the 2,2-dimethyl substitution pattern.

-

Predicted Infrared Spectrum of 2,2-Dimethylcycloheptanone